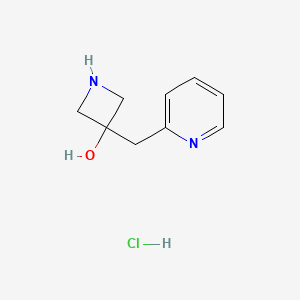

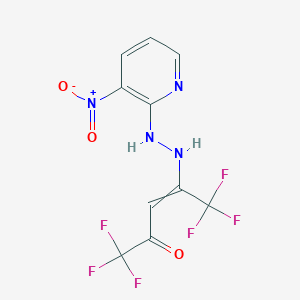

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride

カタログ番号 B2454312

CAS番号:

111198-06-2

分子量: 246.7

InChIキー: QEMMDIUBKLBKDB-UHFFFAOYSA-M

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride” is a chemical compound with the molecular formula C12H11ClN4 . It is a derivative of Benzotriazole (BTA), a heterocyclic compound with the chemical formula C6H5N3 . BTA is a white-to-light tan solid and has a variety of uses, for instance, as a corrosion inhibitor for copper .

Synthesis Analysis

The synthesis of benzotriazole, a component of the compound, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of “this compound” is based on the structure of Benzotriazole. Benzotriazole features two fused rings. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .科学的研究の応用

Synthesis and Characterization

- This compound has been utilized in the synthesis of molecular salts and characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis, demonstrating its utility in molecular chemistry (Özdemir et al., 2014).

Application in Organic Chemistry

- It serves as a key component in the efficient synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines, showcasing its significance in the development of new organic compounds (Katritzky et al., 2000).

Coordination Complexes and Supramolecular Frameworks

- The compound plays a critical role in forming coordination complexes and supramolecular frameworks, especially in the context of metal centers and ligand structures (Liu et al., 2008).

Catalysis and Chemical Reactions

- It is involved in the formation of trinuclear copper(I) complexes used as carbene-transfer reagents, indicating its potential in catalysis and chemical reaction facilitation (Chen et al., 2012).

- The compound contributes to the synthesis of cobalt(II) complexes with structural and magnetic properties, relevant for magnetic studies and materials science (Kuai et al., 2013).

Photoluminescence and Optical Properties

- It forms compounds exhibiting aggregation enhanced emission and multi-stimuli-responsive properties, demonstrating its application in the development of luminescent materials (Srivastava et al., 2017).

特性

IUPAC Name |

1-(pyridin-1-ium-1-ylmethyl)benzotriazole;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4.ClH/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;/h1-9H,10H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMDIUBKLBKDB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3,4-dimethylphenyl)-3-oxopropanenitrile](/img/structure/B2454229.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2454230.png)

![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)

![N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2454232.png)

![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride](/img/structure/B2454234.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)

![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)